Cas no 7532-39-0 (Phenylacetyl CoA)

Phenylacetyl CoA structure
Phenylacetyl CoA structure
Product Name:Phenylacetyl CoA
CAS No:7532-39-0
Molecular Formula:C29H42N7O17P3S
Molecular Weight:885.6668
CID:981705
PubChem ID:165620

Phenylacetyl CoA Properties

Names and Identifiers

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]ox
    • phenylacetyl-CoA
    • Phenylacetyl coenzyme A
    • Phenylacetyl-coenzyme A
    • Coenzyme A, S-(benzeneacetate)
    • Pheylacetyl-CoA
    • Coenzyme A, phenylacetyl
    • Phenylacetyl coenzyme A lithium salt
    • C00582
    • Q27098087
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(phenylacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-a
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dim
    • Phenylacetyl coenzyme A
    • Phenylacetyl CoA
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-(phenylacetate) (6CI,8CI)
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-phenylacetyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • CS-0109079
    • SCHEMBL79392
    • J-002101
    • 7532-39-0
    • DTXSID80996770
    • CHEBI:15537
    • Phenylacetyl CoA
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(phenylacetyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}
    • phenylacetyl-CoA; (Acyl-CoA); [M+H]+;
    • HY-135024
    • Phenylacetyl-Coenzyme A (sodium salt)
    • CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
    • UNII-CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • NS00127213
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-phenylethanethioate
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} phenylethanethioate (non-preferred name)
    • InChIKey: ZIGIFDRJFZYEEQ-CECATXLMSA-N
    • Inchi: 1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
    • SMILES: S(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Computed Properties

  • Exact Mass: 885.157
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Rotatable Bond Count: 22
  • Monoisotopic Mass: 885.157
  • Heavy Atom Count: 57
  • Complexity: 1530
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -4
  • Topological Polar Surface Area: 389

Experimental Properties

  • LogP: 1.27040
  • PSA: 418.36000
  • Refractive Index: 1.709
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Density: 1.79

Phenylacetyl CoA Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH66554-2.5mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
2.5mg
$445.00 2024-04-19
TRC
P319205-2.5mg
Phenylacetyl CoA
7532-39-0
2.5mg
$ 334.00 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-1mg
Phenylacetyl Coenzyme A
7532-39-0 98%
1mg
¥2172.00 2022-04-26

Phenylacetyl CoA Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Reference
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Synthetic Circuit 2

Reaction Conditions
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
Reference
Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgC
By Fielding, Elisha N. et al, Biochemistry, 2007, 46(49), 13994-14000

Phenylacetyl CoA Raw materials

Phenylacetyl CoA Preparation Products

Phenylacetyl CoA Related Literature

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